molecular formula C10H9N3O B3319511 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one CAS No. 1133065-96-9

3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one

Cat. No.: B3319511
CAS No.: 1133065-96-9
M. Wt: 187.2 g/mol
InChI Key: WCTGNQPVUFYZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one is a novel heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Recent research has identified specific derivatives of this compound as promising hit compounds with potent biological activity . These compounds are synthesized using efficient multicomponent reactions, an advanced method for building complex molecules with potential therapeutic value . This compound class has demonstrated promising activity as an inhibitor of the NLRP3 inflammasome, a key driver of pyroptosis—a form of inflammatory programmed cell death . In vitro studies show that a leading derivative (compound 6e) significantly suppresses LPS-induced nitric oxide (NO) release with an IC50 of 8.55 ± 0.32 μM and also notably inhibits the gene transcription of the pro-inflammatory cytokine IL-6 . This dual mechanism of action, targeting both pyroptosis and key inflammatory mediators, positions this scaffold as a valuable starting point for the development of new anti-inflammatory agents and for researching pathways involved in various inflammatory diseases . The structural motif is also accessible via highly efficient traceless solid-phase synthesis, enabling the creation of diverse libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-pyrazino[1,2-b]indazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-9-7-3-1-2-4-8(7)12-13(9)6-5-11-10/h1-4H,5-6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTGNQPVUFYZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C3C=CC=CC3=N2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Chemistry Approaches Applied to 3,4 Dihydropyrazino 1,2 B Indazol 1 2h One

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between computational cost and accuracy. For the 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one scaffold, DFT calculations can be employed to determine a wide range of ground state properties. These include optimized molecular geometry, Mulliken atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Furthermore, DFT is instrumental in studying reaction energetics. For instance, it can be used to calculate the activation energies and reaction enthalpies of potential metabolic pathways or synthetic routes involving the pyrazino[1,2-b]indazole core. While specific DFT studies on this compound are not widely available in public literature, the methodology has been applied to related structures like pyrazino[1,2-b]indazole 6-oxides to predict their reactivity.

A hypothetical application of DFT to analyze the reactivity of the this compound scaffold could involve mapping the electrostatic potential to identify sites susceptible to electrophilic or nucleophilic attack.

ParameterHypothetical DFT-Calculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DInfluences solubility and intermolecular interactions

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecules are not static entities; they are dynamic systems that can adopt various conformations. Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, typically water, one can gain insights into its solvation properties and how it interacts with surrounding water molecules. Furthermore, MD simulations of the molecule in complex with a biological target, such as a protein, can reveal the stability of the complex and the key interactions that govern binding.

Docking and Molecular Modeling Studies for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. For this compound, docking studies can be instrumental in identifying potential biological targets. In a typical docking workflow, a 3D model of the pyrazino[1,2-b]indazole derivative is placed in the binding site of a target protein, and various orientations and conformations are sampled. A scoring function is then used to estimate the binding affinity for each pose.

These studies can predict the binding mode of the ligand, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for understanding the mechanism of action and for guiding the design of more potent and selective analogs. Molecular docking has been suggested as a method to predict the target interactions of the broader class of pyrazino[1,2-b]indazoles.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Design Principles for Pyrazino[1,2-b]indazoles

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For the pyrazino[1,2-b]indazole class of compounds, QSAR studies can be developed to predict the activity of new, unsynthesized derivatives. The process involves calculating a set of molecular descriptors for a series of known pyrazino[1,2-b]indazoles and then using statistical methods to build a mathematical equation that relates these descriptors to the observed biological activity.

Structure-based design, on the other hand, utilizes the 3D structural information of the biological target to design new ligands. This approach often goes hand-in-hand with molecular docking and MD simulations. By visualizing the binding pocket of a target, medicinal chemists can design modifications to the this compound scaffold to improve its binding affinity and selectivity.

Cheminformatics and Data Mining for Discovery and Optimization of Novel Pyrazino[1,2-b]indazoles

Cheminformatics and data mining techniques are essential for managing and analyzing the vast amount of chemical and biological data generated in drug discovery. For the pyrazino[1,2-b]indazole scaffold, cheminformatics tools can be used to search large chemical databases for structurally similar compounds with known biological activities. This can provide clues about the potential therapeutic applications of this compound.

Data mining algorithms can be applied to large datasets of high-throughput screening results to identify novel pyrazino[1,2-b]indazole derivatives with desired biological activities. These computational approaches help in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Structure Activity Relationship Sar Studies and Molecular Design Strategies for 3,4 Dihydropyrazino 1,2 B Indazol 1 2h One Analogues

Design Rationale for Targeted Structural Modifications on the Pyrazino[1,2-b]indazole Scaffold

The design of novel analogues based on the pyrazino[1,2-b]indazole scaffold is often guided by a target-specific rationale. Researchers modify the core structure to enhance binding affinity and selectivity for a particular biological target.

One prominent example involves the development of novel inhibitors for the NLRP3 inflammasome, a key component in the inflammatory process. A recent study identified 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one derivatives as potential inhibitors of NLRP3-driven pyroptosis. nih.gov The design rationale was to create novel chemical entities that could interfere with the protein-protein interactions necessary for inflammasome activation. Molecular docking studies suggested that these compounds could bind to the NLRP3 protein, providing a structural basis for their anti-inflammatory effects. nih.gov

In other work, derivatives of this scaffold have been explored as 5-hydroxytryptamine receptor 2A (5-HT2A) inhibitors. nih.gov The rationale here is to develop agents for conditions where 5-HT2A receptor modulation is beneficial. The rigid structure of the pyrazino[1,2-b]indazole core serves as a conformational lock, positioning substituents in a defined spatial orientation to interact with the receptor's binding pocket.

Furthermore, the broader indazole class of compounds has been the subject of extensive design efforts for various targets, including pan-Pim kinases and Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Structure-activity relationship (SAR) analyses from these related series often inform the design of new pyrazino[1,2-b]indazole analogues, where modifications are proposed to improve potency, selectivity, or pharmacokinetic properties. nih.gov The core idea is to leverage the established biological relevance of the indazole motif and introduce the fused pyrazinone ring to explore new chemical space and achieve novel biological profiles.

Synthetic Accessibility and Diversification of Chemical Libraries Based on the this compound Core

The exploration of structure-activity relationships is heavily dependent on the ability to synthesize a wide variety of analogues. Several efficient synthetic routes have been developed to access the this compound core and its derivatives, enabling the creation of diverse chemical libraries for screening.

A highly effective method reported is a traceless solid-phase synthesis. nih.gov This approach utilizes commercially available diamines, 2-nitrobenzenesulfonyl chlorides, and bromoacetates. nih.gov The use of a solid support facilitates purification, and the mild reaction conditions allow for a high tolerance of diverse functional groups on the building blocks, making it ideal for combinatorial chemistry and the rapid generation of libraries. nih.govacs.org

More recent synthetic advancements include cascade reactions and multicomponent reactions (MCRs). An intermolecular annulation of indazole aldehydes with propargylic amines has been developed, providing a straightforward, catalyst-free method to construct the pyrazino[1,2-b]indazole system. researchgate.netrsc.orgnih.gov In 2025, a study reported the use of an Ugi multicomponent reaction to efficiently synthesize a library of twenty this compound derivatives. nih.gov MCRs are particularly powerful for library diversification as they can introduce multiple points of diversity in a single synthetic step from readily available starting materials.

These varied synthetic strategies underscore the scaffold's accessibility and amenability to chemical diversification, which are crucial for thorough SAR studies.

Synthetic StrategyKey FeaturesStarting MaterialsReference
Traceless Solid-Phase SynthesisHigh-purity products, ideal for combinatorial libraries, mild conditions.Diamines, 2-nitrobenzenesulfonyl chlorides, bromoacetates. nih.gov
Cascade CyclizationCatalyst- and additive-free, high atom economy.Indazole aldehydes, propargylic amines. rsc.orgnih.gov
Multicomponent Reaction (Ugi)Efficient, introduces multiple diversity points in one step.(Not specified in abstract) nih.gov

Influence of Substituent Effects on the Molecular Recognition Profile of Pyrazino[1,2-b]indazoles

The nature and position of substituents on the pyrazino[1,2-b]indazole scaffold play a critical role in determining the molecule's molecular recognition profile and, consequently, its biological activity. SAR studies aim to decipher these effects to guide the design of more potent and selective compounds.

In the development of NLRP3 inflammasome inhibitors, specific substitutions were found to be crucial for activity. For instance, compounds designated as 6e and 6r were identified as the most promising inhibitors from a synthesized library, significantly inhibiting nitric oxide (NO) release in inflammatory models. nih.gov The specific chemical groups that constitute 6e and 6r are responsible for their enhanced potency, highlighting the sensitivity of the target interaction to the substituent pattern. Compound 6e also notably suppressed the gene transcription of the pro-inflammatory cytokine IL-6. nih.gov

While direct SAR studies on the this compound core are still emerging, insights can be drawn from related heterocyclic systems. For the analogous pyrazino[1,2-a]indole (B3349936) scaffold, it has been shown that both electron-donating and electron-withdrawing substituents are generally well-tolerated on the indole (B1671886) ring, yielding the desired products in comparable yields. nih.gov For other indazole-containing derivatives, SAR analysis has indicated that substituents at specific positions, such as the 4- and 6-positions of the indazole ring, can be crucial for inhibitory activity against targets like IDO1. nih.gov These findings suggest that a systematic exploration of substituents on both the indazole and pyrazinone rings of the this compound scaffold is essential for optimizing molecular recognition.

Stereochemical Implications in the Molecular Recognition and Intermolecular Interactions of Analogues

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on a molecule's biological activity by influencing how it fits into a target's binding site and its intermolecular interactions. The this compound core can possess stereocenters, particularly when substituted at the C3 or C4 positions of the pyrazinone ring, leading to the existence of enantiomers or diastereomers.

The specific influence of stereochemistry on the molecular recognition of this particular scaffold is an area of active investigation. However, studies on related structures provide valuable context. For example, in a series of 3-substituted pyrazino[1,2-a]indol-1-ones, it was observed that the stereochemistry at the C3 position did not have a significant impact on the compounds' cytotoxicity against certain breast cancer cell lines. nih.gov

Conversely, for many receptor-ligand or enzyme-inhibitor interactions, stereochemical configuration is paramount. The different spatial arrangement of functional groups in enantiomers can lead to one being significantly more active than the other, or even having a completely different biological effect. Intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking are highly sensitive to the geometry of the interacting molecules. mdpi.comresearchgate.net Therefore, the synthesis and biological evaluation of stereochemically pure analogues of this compound are critical steps in understanding their full therapeutic potential and mechanism of action.

Pharmacophore Modeling and Ligand-Based Design for Novel Pyrazino[1,2-b]indazole Derivatives

Pharmacophore modeling is a powerful computational tool in ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This model can then be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity. nih.govmdpi.com

While specific pharmacophore models for this compound derivatives are not yet widely published, the methodology has been successfully applied to many structurally related heterocyclic systems. For instance, pharmacophore models have been developed for pyrozolo[1,5-a]pyridine analogues to identify key features for PDE4 inhibition, which included one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups. nih.gov Similarly, models for pyrazole-based COX-2 inhibitors and triazole derivatives have been constructed to guide the design of new anti-inflammatory agents. nih.govnih.govsemanticscholar.org

These studies demonstrate the utility of the approach. A typical workflow for designing novel pyrazino[1,2-b]indazole derivatives would involve:

Compiling a set of known active and inactive analogues.

Generating a 3D pharmacophore hypothesis that distinguishes between the active and inactive compounds.

Validating the model using external test sets or other computational methods.

Using the validated pharmacophore as a 3D query to search for new molecules in compound databases or to guide the design of a new combinatorial library.

In conjunction with pharmacophore modeling, molecular docking is often used to predict the binding mode of designed compounds within the target's active site, as was done for the NLRP3 inhibitors. nih.gov This combination of ligand-based and structure-based design accelerates the identification of promising new drug candidates.

Chemogenomic Approaches for the Identification of Molecular Targets and Pathways Relevant to Pyrazino[1,2-b]indazoles

Chemogenomics aims to systematically identify the biological targets of small molecules on a large scale, thereby elucidating their mechanisms of action and potential therapeutic applications. nih.gov This approach combines chemical library screening with genomic and proteomic data to map the interactions between chemical space and biological space.

For the pyrazino[1,2-b]indazole scaffold, a chemogenomic approach would be highly valuable for uncovering novel biological activities. The process typically begins with the synthesis of a diverse chemical library, as described in section 5.2. These libraries can then be subjected to high-throughput screening (HTS) against a panel of biological targets or in phenotypic assays. In fact, one report confirms that a library of 3,4-dihydropyrazino[1,2-b]indazoles was submitted for HTS to the Molecular Libraries Probe Production Centers Network, representing the initial step in a chemogenomic investigation. acs.org

Following the initial screening, computational chemogenomic methods can be employed. These methods use both drug information (chemical structure, similarity) and target information (protein sequence, structure) to predict new drug-target interactions. nih.gov By analyzing the pattern of activity across multiple targets, researchers can identify potential "off-target" effects, uncover polypharmacology (one drug acting on multiple targets), and reposition existing compounds for new indications. mdpi.com For a novel scaffold like this compound, this approach could reveal unexpected therapeutic opportunities and provide a deeper understanding of the pathways these molecules modulate.

Mechanistic Investigations of Molecular Interactions Involving 3,4 Dihydropyrazino 1,2 B Indazol 1 2h One

Biochemical Characterization of Target Engagement and Binding Kinetics

The primary biological target identified for 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one derivatives is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. uni-bonn.de The engagement of this target has been characterized through functional cellular assays, which have elucidated the inhibitory mechanisms of these compounds at a molecular level.

Enzymatic Inhibition/Activation Mechanisms at the Molecular Level

Derivatives of this compound have been identified as inhibitors of NLRP3 inflammasome-driven pyroptosis through activity-based screening. uni-bonn.de Pyroptosis is a form of programmed cell death initiated by inflammatory caspases, and its inhibition points to a direct or indirect modulation of the enzymatic activity within the inflammasome complex.

One of the key derivatives, compound 6e , has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced release of nitric oxide (NO), a key inflammatory mediator. uni-bonn.de The half-maximal inhibitory concentration (IC50) for this activity was determined to be 8.55 ± 0.32 μM. uni-bonn.de This inhibitory action on NO production suggests an upstream interference with the inflammatory signaling cascade that leads to the activation of inducible nitric oxide synthase (iNOS).

Furthermore, molecular docking studies have been employed to investigate the potential binding modes of these compounds with the NLRP3 protein, suggesting a direct interaction. uni-bonn.de These computational models propose that derivatives of this compound bind to the NLRP3 protein, thereby preventing the conformational changes necessary for its activation and the subsequent assembly of the inflammasome complex. This, in turn, would inhibit the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.

Below is a summary of the inhibitory activity of a key derivative:

CompoundAssayTarget PathwayIC50 (μM)
6e LPS-induced NO releaseInflammatory signaling8.55 ± 0.32

Receptor Binding Assays and Ligand Displacement Studies

To date, there is no publicly available information from receptor binding assays or ligand displacement studies for this compound. The current body of research indicates that its primary target is the intracellular NLRP3 inflammasome complex rather than a cell-surface receptor.

Biophysical Studies of Ligand-Protein/Nucleic Acid Interactions

While computational methods have provided initial insights into the interaction between this compound and the NLRP3 protein, detailed experimental biophysical studies are crucial for a comprehensive understanding of the binding thermodynamics and for validating the computationally predicted binding modes.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

There are currently no publicly available Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) data to characterize the binding thermodynamics of this compound with the NLRP3 protein. Such studies would be invaluable in determining the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.

X-ray Co-crystallography and Cryo-Electron Microscopy (Cryo-EM) of Compound-Target Complexes

At present, there are no published X-ray co-crystal structures or Cryo-Electron Microscopy (Cryo-EM) images of this compound in complex with the NLRP3 protein. The determination of such a structure would provide definitive, high-resolution insights into the precise binding site and the specific molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding of the compound to its target. This information would be instrumental in guiding future structure-based drug design efforts to optimize the potency and selectivity of this class of inhibitors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Intermolecular Interactions and Conformational Dynamics

There is no available Nuclear Magnetic Resonance (NMR) spectroscopy data detailing the intermolecular interactions and conformational dynamics between this compound and the NLRP3 protein. NMR studies, such as saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect (trNOE) experiments, could identify the specific protons of the ligand that are in close proximity to the protein, thereby mapping the binding epitope. Furthermore, NMR could provide valuable information on any conformational changes that occur in either the ligand or the protein upon binding.

Cellular Pathway Modulation at the Molecular Level through Upstream Signaling Components

Research into the molecular mechanisms of this compound and its derivatives has revealed significant interactions with key upstream components of inflammatory signaling pathways. Specifically, certain derivatives have been identified as potent modulators of the NLRP3 inflammasome and the expression of the pro-inflammatory cytokine, Interleukin-6 (IL-6).

Derivatives of the this compound scaffold have been identified as potential inhibitors of NLRP3 inflammasome-driven pyroptosis. mdpi.com Pyroptosis is a form of programmed cell death associated with inflammation. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system's response to cellular danger signals. nih.gov Its activation leads to the maturation and release of pro-inflammatory cytokines, IL-1β and IL-18, and can induce pyroptotic cell death. nih.gov

Studies have shown that specific derivatives of this compound, namely compounds designated as 6e and 6r, act as inhibitors of this pathway. mdpi.com Molecular docking studies suggest a potential binding interaction between these compounds and the NLRP3 protein, which is the sensor component of the inflammasome. mdpi.com By inhibiting the NLRP3 inflammasome, these compounds can effectively block the downstream inflammatory cascade.

In addition to its effects on the NLRP3 inflammasome, compound 6e, a derivative of this compound, has been shown to suppress the gene transcription of the pro-inflammatory cytokine IL-6. mdpi.com IL-6 is a pleiotropic cytokine with a central role in regulating the immune response, and its dysregulation is implicated in numerous inflammatory diseases. nih.gov The transcriptional regulation of the IL-6 gene is a complex process involving multiple transcription factors, including NF-κB and STAT3. nih.gov The ability of compound 6e to reduce IL-6 gene transcription suggests an interaction with one or more of these upstream signaling components that control IL-6 expression.

The modulation of these critical upstream signaling components—the NLRP3 inflammasome and the transcriptional machinery of IL-6—highlights the potential of the this compound scaffold as a basis for the development of novel anti-inflammatory agents.

Omics-Based Approaches for Unraveling Molecular Targets and Pathways (e.g., Proteomics, Metabolomics, Transcriptomics)

While the specific molecular targets of this compound are beginning to be elucidated through targeted assays, comprehensive omics-based investigations have not yet been reported in the available scientific literature. Such studies are crucial for obtaining an unbiased, system-wide understanding of the compound's mechanism of action, identifying off-target effects, and discovering novel therapeutic applications.

Proteomics: This approach would enable the large-scale identification and quantification of proteins that interact directly or indirectly with this compound. Techniques such as chemical proteomics could be employed to identify the direct binding partners of the compound within the cellular proteome. nih.gov Furthermore, quantitative proteomics could reveal changes in protein expression and post-translational modifications in response to compound treatment, providing insights into the downstream effects on cellular pathways.

Metabolomics: By analyzing the global changes in the cellular metabolome upon treatment with this compound, metabolomics studies could uncover alterations in metabolic pathways affected by the compound. This could be particularly relevant given the emerging links between cellular metabolism and inflammation.

Transcriptomics: Transcriptomic analysis, such as RNA sequencing, would provide a comprehensive profile of the changes in gene expression induced by this compound. This would not only confirm the observed effects on IL-6 gene transcription but also identify other regulated genes and pathways, offering a broader view of the compound's cellular impact. researchgate.net

Future Perspectives and Emerging Research Avenues for 3,4 Dihydropyrazino 1,2 B Indazol 1 2h One Chemistry

Advancements in Asymmetric Synthesis and Stereocontrol for Indazolone Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric synthetic methods to control the three-dimensional arrangement of atoms is a critical frontier in the preparation of novel indazolone derivatives. While specific methods for the asymmetric synthesis of 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one are not yet extensively reported, advancements in the broader field of indazole and indazolone synthesis provide a strong foundation for future work.

A significant challenge in this area is the creation of quaternary stereocenters, which are common in many biologically active compounds. Recent breakthroughs have demonstrated the use of copper hydride (CuH) catalysis for the highly enantioselective synthesis of C3-allylated indazoles bearing these complex chiral centers. This method employs an "umpolung" or polarity reversal strategy, where N-(benzoyloxy)indazoles act as electrophiles, a departure from the traditional nucleophilic character of indazoles. This approach allows for the formation of a key C-C bond with high levels of stereocontrol. Theoretical studies, including Density Functional Theory (DFT) calculations, have been instrumental in understanding the reaction mechanism, suggesting a Zimmerman-Traxler-type transition state that governs the enantioselectivity.

Another promising strategy involves the merging of stereochemically diverse chiral building blocks, such as piperazines and morpholines, with the indazole core. This "heterocyclic merging" approach allows for the construction of novel and stereochemically diverse indazolo-piperazines and indazolo-morpholines. Key transformations in these synthetic routes include the Smiles rearrangement to form the indazole core and a late-stage Michael addition to construct the fused piperazine (B1678402) or morpholine (B109124) ring. This methodology provides a pathway to systematically explore the impact of stereochemistry on the biological activity of these fused systems.

These advanced synthetic strategies, summarized in the table below, are poised to be adapted for the asymmetric synthesis of this compound and its analogs, enabling the production of single enantiomers for detailed pharmacological evaluation.

Table 1: Emerging Asymmetric Synthesis Strategies for Indazole Derivatives

Methodology Key Features Potential Application to Pyrazino[1,2-b]indazoles
Copper Hydride (CuH) Catalysis Employs an umpolung strategy with electrophilic indazoles; enables highly enantioselective C3-allylation to form quaternary stereocenters.Could be adapted to introduce chiral substituents on the pyrazino ring or the indazole core with high stereocontrol.
Heterocyclic Merging Fuses stereochemically diverse chiral building blocks (e.g., piperazines) with the indazole scaffold; key steps include Smiles rearrangement and Michael addition.Offers a route to synthesize enantiomerically pure this compound derivatives by using chiral diamine precursors.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of medicinal chemistry by accelerating the drug discovery process. austinpublishinggroup.com These computational tools can analyze vast datasets to identify patterns that are not readily apparent to human researchers, thereby guiding the design of novel compounds with improved properties and predicting their synthetic accessibility. austinpublishinggroup.comnih.gov

For the rational design of this compound derivatives, AI and ML algorithms can be employed in several key areas. Generative chemistry models can design novel molecules based on the pyrazino[1,2-b]indazole scaffold that are predicted to have high affinity for a specific biological target. chimia.ch Predictive modeling can then be used to forecast the physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of these virtual compounds before they are synthesized. nih.gov This in silico screening process can significantly reduce the time and cost associated with traditional trial-and-error approaches by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Furthermore, AI is playing an increasingly important role in synthesis prediction. Retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available starting materials, is a complex task that can be aided by ML models. chimia.ch These tools can propose viable synthetic routes, predict reaction yields, and even suggest optimal reaction conditions, thereby streamlining the synthetic workflow. google.com For instance, a study on the synthesis of pyrazole (B372694) derivatives utilized a deep learning approach alongside molecular docking to screen a large virtual library and identify promising candidates, showcasing the power of integrating computational and synthetic strategies. nih.gov

The application of these AI and ML techniques to the this compound core will enable a more targeted and efficient exploration of its chemical space, leading to the rapid identification of new drug candidates with enhanced therapeutic profiles.

Development of Novel Biophysical Techniques for Elucidating Complex Molecular Interactions

A deep understanding of how a drug molecule interacts with its biological target is fundamental to rational drug design. The development of novel and increasingly sensitive biophysical techniques is providing unprecedented insights into these complex molecular interactions. nih.gov These methods are crucial for validating drug targets, confirming binding, and elucidating the mechanism of action for compounds like this compound derivatives. researchgate.net

A variety of biophysical techniques are now routinely employed in drug discovery, each providing unique and complementary information. rsc.org Techniques such as Surface Plasmon Resonance (SPR) can provide real-time kinetic data on the association and dissociation of a ligand from its target, while Isothermal Titration Calorimetry (ITC) offers a detailed thermodynamic profile of the binding event. nih.gov Fluorescence-based methods, including Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), are highly sensitive and can be used to study a wide range of molecular interactions, including conformational changes upon ligand binding. rsc.org For high-resolution structural information, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy remain the gold standards, providing atomic-level details of the protein-ligand complex. nih.gov

The future in this area lies in the integration of multiple biophysical techniques to build a comprehensive picture of molecular interactions. nih.gov For example, combining kinetic data from SPR with thermodynamic data from ITC and structural data from NMR can provide a holistic understanding of the binding mechanism. Furthermore, the development of higher-throughput and more automated biophysical screening platforms is enabling the analysis of larger compound libraries at earlier stages of the drug discovery process. researchgate.net Applying this suite of advanced biophysical methods will be essential for characterizing the interactions of this compound derivatives with their biological targets, guiding lead optimization, and ultimately leading to the development of more effective therapeutics.

Table 2: Key Biophysical Techniques for Studying Molecular Interactions

Technique Information Provided Relevance to Pyrazino[1,2-b]indazole Research
Surface Plasmon Resonance (SPR) Binding kinetics (association and dissociation rates) and affinity.Quantifying the binding affinity and residence time of derivatives at their target protein.
Isothermal Titration Calorimetry (ITC) Binding thermodynamics (enthalpy, entropy, and stoichiometry) and affinity.Understanding the driving forces behind the binding interaction (e.g., hydrogen bonding, hydrophobic effects).
Nuclear Magnetic Resonance (NMR) Spectroscopy High-resolution 3D structure of protein-ligand complexes in solution, identification of binding site.Determining the precise binding mode of the pyrazino[1,2-b]indazole core within the target's active site.
X-ray Crystallography High-resolution 3D structure of protein-ligand complexes in the solid state.Providing a static, atomic-level snapshot of the binding interaction to guide structure-based design.
Fluorescence Spectroscopy (e.g., FRET, FP) Binding affinity, conformational changes, and proximity between labeled molecules.Developing high-throughput screening assays and studying dynamic changes in the target protein upon binding.

Exploration of New Chemical Space and Bioisosteric Replacements Based on the Pyrazino[1,2-b]indazole Core

The exploration of new chemical space is a cornerstone of drug discovery, aiming to identify novel molecular scaffolds and functional groups that can lead to improved therapeutic properties. For the this compound core, two key strategies for expanding its chemical space are scaffold hopping and bioisosteric replacement.

Scaffold hopping involves modifying the core structure of a known active compound to generate a new chemotype while retaining the key pharmacophoric features required for biological activity. chimia.ch This approach can lead to compounds with novel intellectual property, improved physicochemical properties, or different side-effect profiles. For example, researchers have successfully employed a scaffold hopping strategy to transition from an indole (B1671886) core to an indazole framework, which resulted in the transformation of MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.gov This demonstrates the potential of the indazole moiety to serve as a versatile scaffold for modulating biological activity. Similar strategies could be applied to the pyrazino[1,2-b]indazole core to discover new classes of compounds with unique pharmacological profiles.

Bioisosteric replacement is a more subtle approach where a functional group in a molecule is replaced with another group that has similar physical or chemical properties, with the goal of enhancing the compound's activity, selectivity, or pharmacokinetic properties. estranky.sk The indazole nucleus itself has been identified as a potential bioisosteric replacement for the catechol moiety in various therapeutically active compounds. google.com Within the pyrazino[1,2-b]indazole framework, various bioisosteric replacements can be envisioned. For example, the carbonyl group of the indazolone ring could be replaced with other functional groups to modulate hydrogen bonding capacity and polarity. Similarly, different aromatic or heterocyclic rings could be introduced as bioisosteres for existing substituents to explore new interactions with the biological target. A recent study demonstrated that the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisosteric replacement in a series of 1H-indazoles led to the discovery of a potent and selective human monoamine oxidase B (MAO-B) inhibitor. bohrium.com

By systematically applying these strategies, the chemical space around the pyrazino[1,2-b]indazole core can be effectively explored, potentially leading to the discovery of next-generation drug candidates with superior efficacy and safety.

Multidisciplinary Approaches for Comprehensive Understanding of Pyrazino[1,2-b]indazoles' Molecular Mechanisms

To fully unlock the therapeutic potential of this compound and its derivatives, a multidisciplinary approach that integrates expertise from various scientific fields is essential. Combining synthetic chemistry, computational modeling, structural biology, and pharmacology will provide a comprehensive understanding of the molecular mechanisms underlying the biological activity of these compounds. nih.gov

The foundation of this approach is the synthesis of novel derivatives, which provides the physical compounds for biological evaluation. nih.gov As discussed, modern synthetic methods are enabling the creation of increasingly complex and diverse libraries of pyrazino[1,2-b]indazole analogs. These compounds can then be subjected to a battery of biological assays to determine their potency, selectivity, and cellular effects.

Computational chemistry and molecular modeling play a crucial role in rationalizing the structure-activity relationships (SAR) observed from these assays. nih.gov By building computational models of the target protein and docking the synthesized compounds into the active site, researchers can generate hypotheses about the key molecular interactions that govern binding and activity. These in silico studies can guide the design of the next generation of compounds with improved properties. nih.gov

Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, provide the experimental validation for these computational models. nih.gov Obtaining high-resolution structures of pyrazino[1,2-b]indazole derivatives in complex with their biological targets offers invaluable, atomic-level insights into their binding mode and mechanism of action. This structural information is a powerful tool for structure-based drug design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions involving indazole derivatives and carbonyl-containing precursors. Optimization can be achieved through factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity . For heterocyclic systems like pyrazinoindazolones, the Pinner reaction (used in analogous thiadiazol-tetrazine syntheses) may offer insights into optimizing ring-closure steps .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY/HMBC) is critical for structural elucidation, particularly to confirm regiochemistry in the fused pyrazine-indazole system. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC-PDA (photodiode array) ensures purity. For polymorph screening, X-ray crystallography or differential scanning calorimetry (DSC) is recommended .

Q. How can researchers assess the in vitro biological activity of this compound, and what controls are necessary?

  • Methodological Answer : Standard assays include enzyme inhibition studies (e.g., kinase assays) or cell viability tests (MTT assays) using cancer cell lines. Positive controls (e.g., staurosporine for kinase inhibition) and negative controls (vehicle-only treatments) must be included. Dose-response curves (IC₅₀ calculations) and triplicate runs ensure reproducibility. Reference non-aromatic amino acid derivatives (e.g., piperazine-2-carboxylic acid analogs) may guide assay design .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or target interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density in the heterocyclic core to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) requires high-resolution crystal structures (PDB) and flexible ligand parameterization. Machine learning tools (e.g., COMSOL-AI integration) enable rapid screening of derivative libraries .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between computational predictions and observed bioactivity?

  • Methodological Answer : Cross-validate computational models with experimental SAR (structure-activity relationship) studies. For example, synthesize derivatives with targeted substitutions (e.g., electron-withdrawing groups at C-3) to test docking predictions. Use statistical methods (e.g., Bland-Altman plots) to quantify bias between predicted and empirical IC₅₀ values. Revisit force field parameters in docking simulations if systematic errors persist .

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

  • Methodological Answer : Nanofiltration (NF) membranes with MWCO (molecular weight cutoff) ~300-500 Da can separate the target compound (MW ~215 g/mol) from larger byproducts. Solvent-resistant membranes (e.g., polyimide) are ideal for DMF or DMSO-based syntheses. Process optimization via response surface methodology (RSM) balances flux and selectivity .

Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Apply Lipinski’s Rule of Five and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models early in derivative design. For solubility enhancement, introduce ionizable groups (e.g., tertiary amines) while monitoring logP via HPLC-derived hydrophobicity indices. QSAR (Quantitative Structure-Activity Relationship) models link structural descriptors (e.g., polar surface area) to bioavailability .

Data Presentation Example

Parameter Value Technique
Melting Point218–220°C (dec.)DSC
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, indazole H-7)500 MHz NMR
HPLC Purity>98% (254 nm)C18 column, MeCN/H₂O

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Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one
Reactant of Route 2
3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.